Kushenol X

Overview

Description

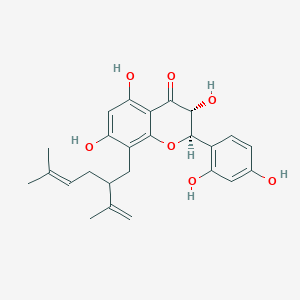

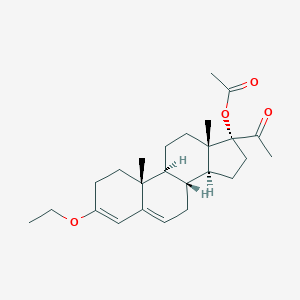

Kushenol X is a flavonoid compound isolated from the roots of Sophora flavescens . It is an effective inhibitor of β-glucuronidase and human carboxylesterase 2 (hCE2), with IC50 values of 2.07 μM and 3.05 μM respectively .

Synthesis Analysis

The biosynthesis of Kushenol X involves a combination of metabolome and transcriptome analyses . The metabolite profiles are analyzed using metabolomes to obtain biomarkers detected in different root tissues. These biomarkers include alkaloids, phenylpropanoids, and flavonoids .Molecular Structure Analysis

Kushenol X has a molecular formula of C25H28O7 . Its molecular weight is 440.5 g/mol . The exact mass and monoisotopic mass are 440.18350323 g/mol .Chemical Reactions Analysis

A liquid chromatographic method was applied to determine Kushenol X in the roots of Sophora flavescens .Physical And Chemical Properties Analysis

Kushenol X has a molecular weight of 440.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 7 . The topological polar surface area is 127 Ų . The complexity is 715 .Scientific Research Applications

Anti-Inflammatory Applications

Kushenol X, like its analog Kushenol C, has been shown to exhibit significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, compounds similar to Kushenol X have been observed to suppress the production of inflammatory mediators such as NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β . This suggests that Kushenol X may also play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Anti-Oxidative Stress Activities

Kushenol X may also contribute to anti-oxidative stress activities. Analogous compounds have been found to upregulate the expression of HO-1 and its activities in LPS-stimulated RAW264.7 macrophages, as well as the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase in HaCaT cells . This indicates a potential for Kushenol X to protect against oxidative stress-induced cellular damage.

Cancer Research

In the realm of cancer research , Kushenol X could be significant. Related compounds have been tested for their effects on migration and invasion of various cancer cell lines, including colon, brain, and breast cancer . These studies suggest that Kushenol X might also affect cancer cell dynamics, potentially inhibiting metastasis and tumor progression.

Dermatological Applications

Kushenol X might have applications in dermatology , particularly concerning conditions like atopic dermatitis (AD). Kushenol F, a related compound, has shown efficacy in reducing clinical symptoms of AD, including ear thickening and scratching behavior in mice models . This implies that Kushenol X could also have anti-itching and anti-inflammatory effects beneficial for skin health.

Enzyme Inhibition

The compound has been associated with the inhibition of enzyme activities , such as cytochrome P450 isoforms in human liver microsomes . This property could be harnessed in developing treatments for conditions related to enzyme dysregulation.

Tyrosinase Inhibition

Kushenol X may exhibit tyrosinase inhibitory activities , which are crucial in the field of cosmetics and dermatology . By blocking the conversion of l-tyrosine to l-DOPA, it could be used to develop treatments for pigmentation disorders or as a skin-whitening agent.

Pharmacological Complexity

The pharmacological complexity of Kushenol X, as seen in Compound Kushen Injection (CKI), is important for effectively blocking cancer migration and invasion . This suggests that Kushenol X could be a part of multi-compound formulations that work synergistically for enhanced therapeutic effects.

Antioxidant Defense System Upregulation

Lastly, Kushenol X could be involved in upregulating the antioxidant defense system . Similar compounds have been shown to prevent DNA damage and cell death by enhancing the body’s natural antioxidant mechanisms . This could be particularly useful in preventing diseases associated with oxidative stress.

Mechanism of Action

Target of Action

Kushenol X, a flavonoid compound isolated from the roots of Sophora flavescens, primarily targets β-glucuronidase and human carboxylesterase 2 (hCE2) . It also exhibits inhibitory activity against Sodium-dependent glucose cotransporter 2 (SGLT2) . These targets play crucial roles in various biological processes, including carbohydrate metabolism and drug metabolism.

Mode of Action

Kushenol X interacts with its targets by inhibiting their activities. Specifically, it inhibits β-glucuronidase and hCE2 with IC50s of 2.07 μM and 3.05 μM, respectively . The inhibition of these enzymes can lead to changes in the metabolic processes they are involved in.

Biochemical Pathways

Kushenol X affects several biochemical pathways. It inhibits the activation of STAT1, STAT6, and NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages . The upregulation of Nrf2 transcription activities by Kushenol X in the LPS-stimulated RAW264.7 macrophages is responsible for the upregulation of HO-1 expression and its activity .

Result of Action

Kushenol X has demonstrated anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . In HaCaT cells, Kushenol X prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase .

Action Environment

It is known that kushenol x exhibits its effects in various cellular environments, such as lps-stimulated raw2647 macrophages and tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .

Safety and Hazards

Future Directions

While Kushenol X has shown promising results in inhibiting certain enzymes and mediating inflammation, more research is needed to fully understand its potential applications. Future research could focus on exploring its potential therapeutic uses, particularly in the context of inflammation and cancer .

properties

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRPDIPXWGIHRB-SBCNVUAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kushenol X | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of discovering new SGLT2 inhibitors from natural sources like Sophora flavescens?

A1: Discovering new SGLT2 inhibitors from natural sources like Sophora flavescens is significant for several reasons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

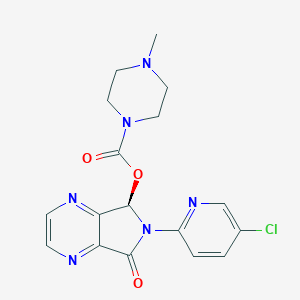

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

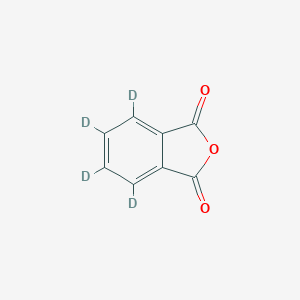

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)